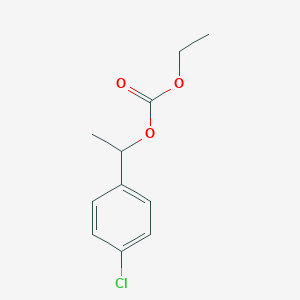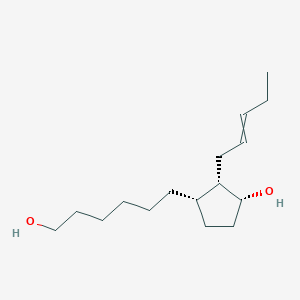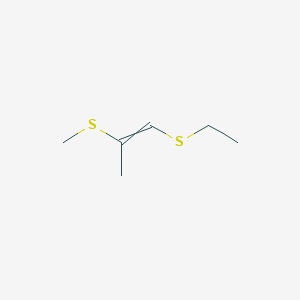
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene is an organic compound characterized by the presence of both ethylsulfanyl and methylsulfanyl groups attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene typically involves the reaction of appropriate alkyl halides with thiols under basic conditions. For instance, ethyl bromide can react with methylthiolate in the presence of a base such as sodium hydroxide to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (25-50°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the propene backbone can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The propene backbone allows for interactions with hydrophobic regions of biological molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Methylsulfanyl)-2-(ethylsulfanyl)prop-1-ene: Similar structure but with reversed positions of the sulfanyl groups.
1-(Ethylsulfanyl)-2-(propylsulfanyl)prop-1-ene: Contains a propylsulfanyl group instead of a methylsulfanyl group.
1-(Methylsulfanyl)-2-(propylsulfanyl)prop-1-ene: Contains both methylsulfanyl and propylsulfanyl groups.
Uniqueness
1-(Ethylsulfanyl)-2-(methylsulfanyl)prop-1-ene is unique due to its specific arrangement of sulfanyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
142452-51-5 |
|---|---|
Fórmula molecular |
C6H12S2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-2-methylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H12S2/c1-4-8-5-6(2)7-3/h5H,4H2,1-3H3 |
Clave InChI |
FBQYNQZHVDNGKK-UHFFFAOYSA-N |
SMILES canónico |
CCSC=C(C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


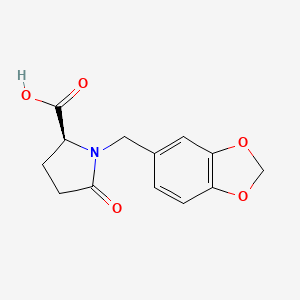
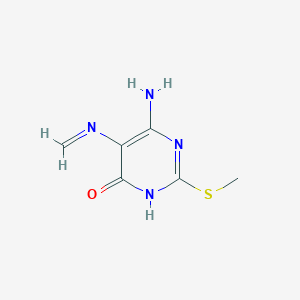
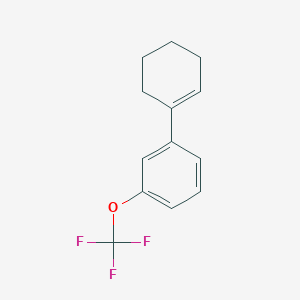


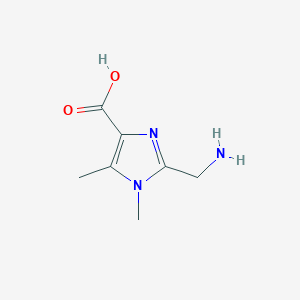
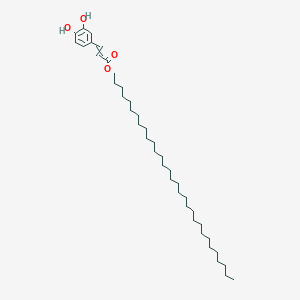
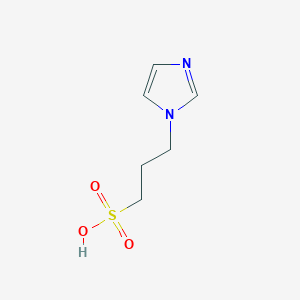
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
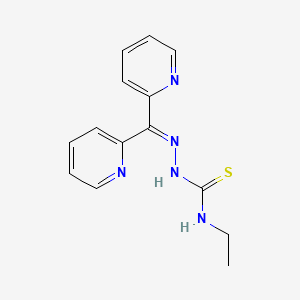
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
